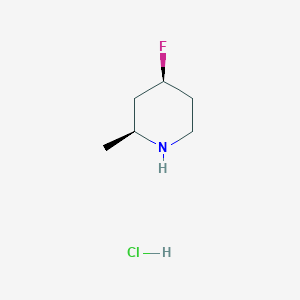![molecular formula C27H44O8 B12098761 2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20,26-Dihydroxyecdysone is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are naturally occurring compounds found in both invertebrates and plants. In invertebrates, they play a crucial role in molting and metamorphosis, while in plants, they are believed to deter herbivorous insects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20,26-Dihydroxyecdysone typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the selective addition of hydroxyl groups at the 20th and 26th positions .
Industrial Production Methods: Industrial production of 20,26-Dihydroxyecdysone is generally achieved through extraction from plant sources known to contain high levels of ecdysteroids. Plants such as Rhaponticum carthamoides and Cyanotis vaga are commonly used. The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 20,26-Dihydroxyecdysone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler steroidal structures.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid is commonly used.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism by which 20,26-Dihydroxyecdysone exerts its effects involves the activation of the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various downstream effects, including anabolic and anti-inflammatory responses. The compound’s interaction with the Mas1 receptor explains many of its observed pleiotropic effects in different animal models .
Comparaison Avec Des Composés Similaires
20-Hydroxyecdysone: Another well-studied ecdysteroid with similar biological activities.
Ecdysone: The precursor to many ecdysteroids, including 20,26-Dihydroxyecdysone.
Ponasterone A: An ecdysteroid found in crustaceans with similar hormonal roles.
Uniqueness: 20,26-Dihydroxyecdysone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to activate the Mas1 receptor sets it apart from other ecdysteroids, making it a compound of significant interest for further research and development .
Propriétés
Formule moléculaire |
C27H44O8 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3 |
Clé InChI |
RRCGNPRHZQPOOT-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)




![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)

